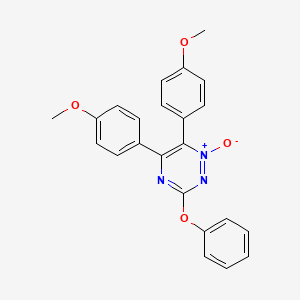
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and a phenoxy group attached to the triazine ring, along with an oxide group at the first position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under specific reaction conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenoxy Group: The phenoxy group can be attached via nucleophilic substitution reactions using phenol derivatives.
Oxidation: The final step involves the oxidation of the triazine ring to introduce the oxide group at the first position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the triazine ring or the attached aromatic groups.
Reduction: Reduction reactions can lead to the removal of the oxide group or the reduction of other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the triazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional oxide groups, while reduction may result in the removal of the oxide group.
Scientific Research Applications
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide can be compared with other similar compounds, such as:
1,2,4-Triazine Derivatives: Compounds with different substituents on the triazine ring.
Phenoxy-Substituted Triazines: Compounds with phenoxy groups attached to the triazine ring.
Methoxyphenyl-Substituted Triazines: Compounds with methoxyphenyl groups attached to the triazine ring.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the oxide group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
82123-03-3 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-1-oxido-3-phenoxy-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)26(27)25-23(24-21)30-20-6-4-3-5-7-20/h3-15H,1-2H3 |
InChI Key |
VTBHJYKHFIOMIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C([N+](=NC(=N2)OC3=CC=CC=C3)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




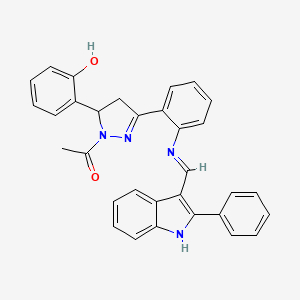

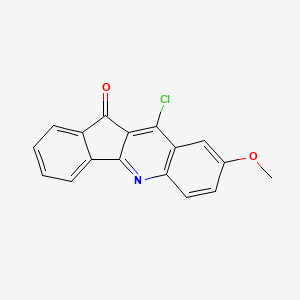
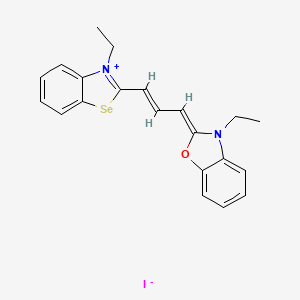


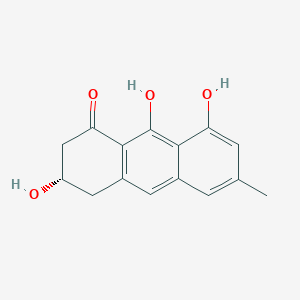
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
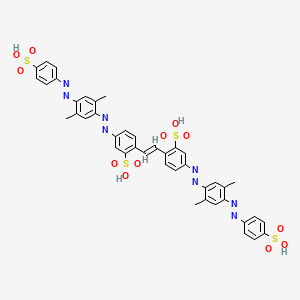
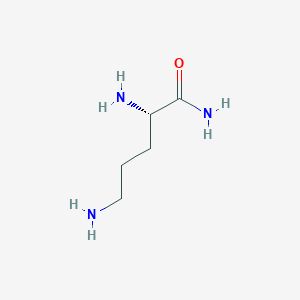
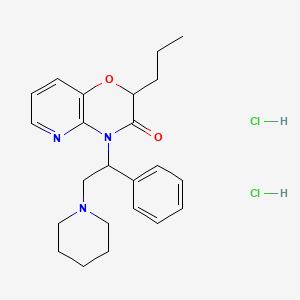
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
